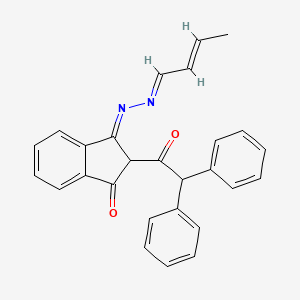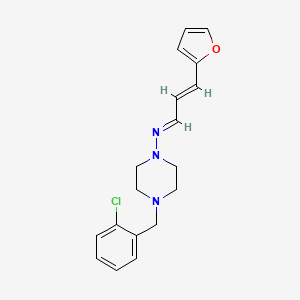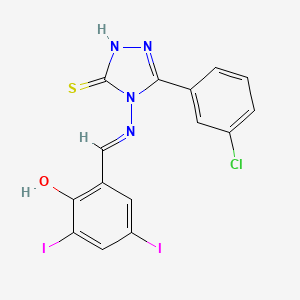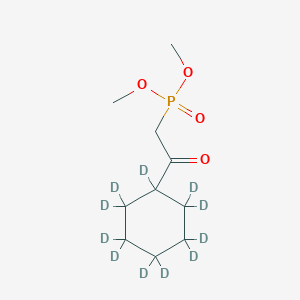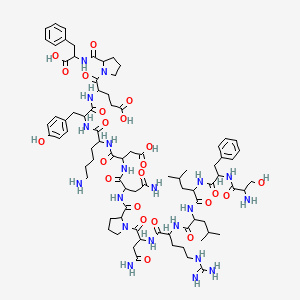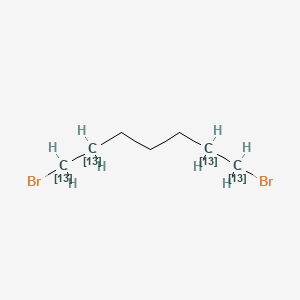
1,7-dibromo(1,2,6,7-13C4)heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Dibromo(1,2,6,7-13C4)heptane is a compound with the molecular formula [13C]4C3H14Br2 and a molecular weight of 261.96 g/mol. It is a labeled version of 1,7-dibromoheptane, where the carbon atoms at positions 1, 2, 6, and 7 are replaced with the carbon-13 isotope. This compound is used in various scientific research applications due to its unique isotopic labeling.
Vorbereitungsmethoden
1,7-Dibromo(1,2,6,7-13C4)heptane can be synthesized from 1,7-heptanediol through a bromination reaction . The reaction involves the use of brominating agents such as phosphorus tribromide or hydrogen bromide in the presence of a solvent like dichloromethane. The reaction conditions typically include room temperature and a reaction time of several hours to ensure complete bromination.
Analyse Chemischer Reaktionen
1,7-Dibromo(1,2,6,7-13C4)heptane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides to form corresponding substituted products.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Reduction Reactions: It can be reduced to form 1,7-dihydroxyheptane using reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1,7-Dibromo(1,2,6,7-13C4)heptane is used in various scientific research applications, including:
Chemistry: It is used as a synthetic intermediate in the preparation of liquid crystalline copolyethers and dendrimers.
Biology: It is used in metabolic research to study metabolic pathways in vivo due to its stable isotope labeling.
Medicine: It is used in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: It is used as a chemical reference for chemical identification, qualitative, and quantitative detection.
Wirkmechanismus
The mechanism of action of 1,7-dibromo(1,2,6,7-13C4)heptane involves its ability to act as a synthetic intermediate in various chemical reactions. The bromine atoms at positions 1 and 7 are reactive sites that can undergo substitution or elimination reactions, leading to the formation of various products. The isotopic labeling with carbon-13 allows for the tracking of the compound in metabolic studies and other research applications.
Vergleich Mit ähnlichen Verbindungen
1,7-Dibromo(1,2,6,7-13C4)heptane can be compared with other similar compounds such as:
1,7-Dibromoheptane: The non-labeled version of the compound, which has similar chemical properties but lacks the isotopic labeling.
1,6-Dibromohexane: A shorter chain analog with similar reactivity but different physical properties.
1,8-Dibromooctane: A longer chain analog with similar reactivity but different physical properties.
The uniqueness of this compound lies in its isotopic labeling, which makes it valuable for research applications that require tracking and identification of the compound in complex biological and chemical systems.
Eigenschaften
CAS-Nummer |
1173019-50-5 |
|---|---|
Molekularformel |
C7H14Br2 |
Molekulargewicht |
261.96 g/mol |
IUPAC-Name |
1,7-dibromo(1,2,6,7-13C4)heptane |
InChI |
InChI=1S/C7H14Br2/c8-6-4-2-1-3-5-7-9/h1-7H2/i4+1,5+1,6+1,7+1 |
InChI-Schlüssel |
LVWSZGCVEZRFBT-SQLBHGNYSA-N |
Isomerische SMILES |
C(C[13CH2][13CH2]Br)C[13CH2][13CH2]Br |
Kanonische SMILES |
C(CCCBr)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


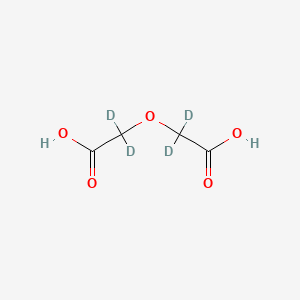


![Bis[1,2-bis(diphenylphosphine oxide)benzene] sodium phenoxide](/img/structure/B15088435.png)




